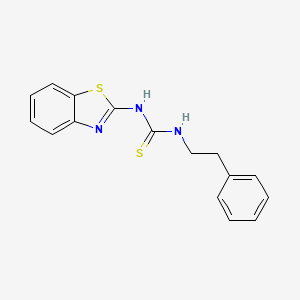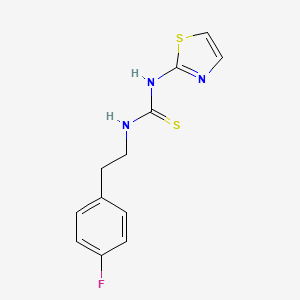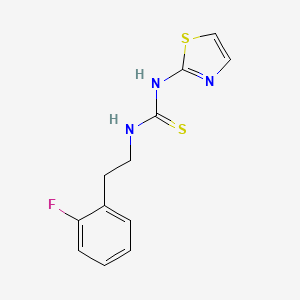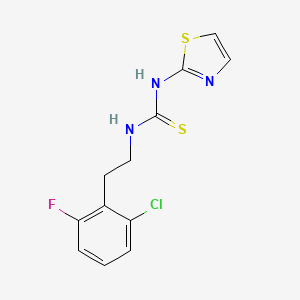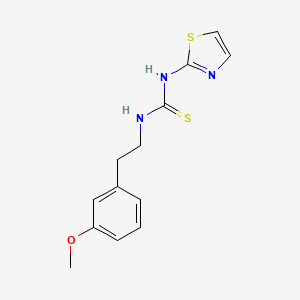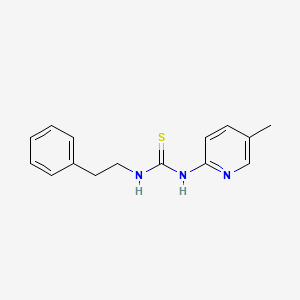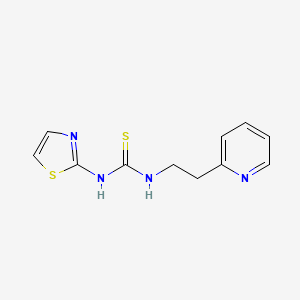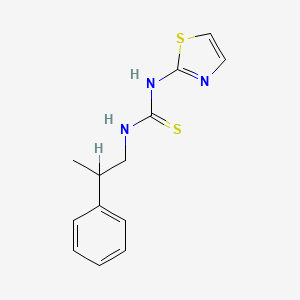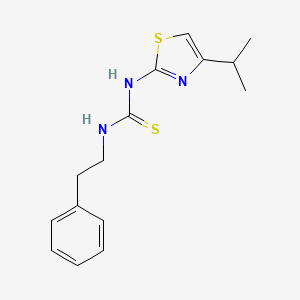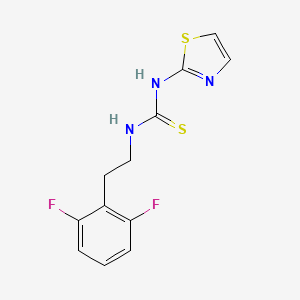
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-307 is a platinum-based compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. Platinum compounds are well-known for their catalytic activities and are extensively used in industrial processes, medical treatments, and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of PT-307 typically involves the use of platinum precursors such as platinum(II) acetylacetonate. A common method is the Metal–Organic Chemical Deposition (MOCD) technique, which involves the deposition of platinum nanoparticles onto a support material. This process is carried out at moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure . The platinum nanoparticles are well-dispersed on the support material, resulting in a high yield of 90-92%.
Industrial Production Methods: In industrial settings, PT-307 can be produced using similar MOCD methods but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure uniform deposition and high purity of the final product. The use of advanced characterization techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) ensures the quality and consistency of the produced PT-307 .
Analyse Chemischer Reaktionen
Types of Reactions: PT-307 undergoes various chemical reactions, including:
Oxidation: PT-307 can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds, often involving the release of platinum ions.
Substitution: PT-307 can participate in substitution reactions where ligands attached to the platinum center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Ligands such as phosphines and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum oxides, while reduction reactions can produce elemental platinum or lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
PT-307 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-307 is studied for its potential use in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds, including PT-307, are explored for their anticancer properties.
Wirkmechanismus
The mechanism of action of PT-307 involves its interaction with molecular targets such as DNA and proteins. In cancer treatment, PT-307 forms complexes with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The reduction of PT-307 to its active form within the cell is a key step in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
PT-307 can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin:
Cisplatin: Known for its use in cancer treatment, cisplatin forms DNA adducts similar to PT-307 but has different side effects and resistance profiles.
Carboplatin: A derivative of cisplatin with reduced nephrotoxicity, carboplatin also forms DNA adducts but with a different pharmacokinetic profile.
Uniqueness of PT-307: PT-307 stands out due to its specific preparation methods and its potential for use in a broader range of applications, including advanced catalytic processes and targeted cancer therapies .
Eigenschaften
CAS-Nummer |
149486-26-0 |
|---|---|
Molekularformel |
C12H11F2N3S2 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-[2-(2,6-difluorophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H11F2N3S2/c13-9-2-1-3-10(14)8(9)4-5-15-11(18)17-12-16-6-7-19-12/h1-3,6-7H,4-5H2,(H2,15,16,17,18) |
InChI-Schlüssel |
BLZZAJBLYALRNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CCNC(=S)NC2=NC=CS2)F |
Andere CAS-Nummern |
149486-26-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



